molecular formula C19H25NO3 B3863199 1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B3863199
M. Wt: 315.4 g/mol
InChI Key: QGNRKXJCVIVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine” is a complex organic molecule. It consists of an adamantyl group, a methoxybenzodioxol group, and an amine group . The adamantyl group is derived from adamantane, a type of diamondoid . The methoxybenzodioxol group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The amine group is a basic nitrogen-containing group common in organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine” would be complex due to the presence of multiple functional groups. The adamantyl group would provide a rigid, three-dimensional structure to the molecule . The methoxybenzodioxol group would add aromaticity and potential sites for further reactions . The amine group would introduce a basic site into the molecule .


Chemical Reactions Analysis

The compound “1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine” could potentially undergo a variety of chemical reactions. For instance, the adamantyl group could participate in reactions involving the C-H bonds . The methoxybenzodioxol group could undergo reactions at the aromatic ring or at the methoxy group . The amine group could undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine” would depend on the characteristics of its functional groups. For instance, the adamantyl group would likely contribute to the compound’s stability and rigidity . The methoxybenzodioxol group could contribute to the compound’s solubility in polar solvents . The amine group could make the compound basic .

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of “1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine”. For instance, more detailed studies could be conducted to optimize the synthesis process. Additionally, the compound could be evaluated for potential biological activities, such as anticancer or antimicrobial activity .

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-21-16-5-15(6-17-18(16)23-11-22-17)10-20-19-7-12-2-13(8-19)4-14(3-12)9-19/h5-6,12-14,20H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRKXJCVIVLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5541936

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 4
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 6
1-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.